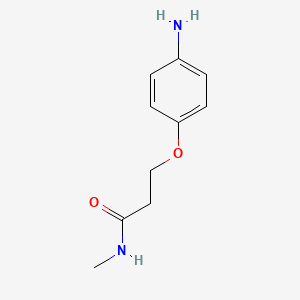

3-(4-aminophenoxy)-N-methylpropanamide

Beschreibung

Eigenschaften

IUPAC Name |

3-(4-aminophenoxy)-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-12-10(13)6-7-14-9-4-2-8(11)3-5-9/h2-5H,6-7,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUNFRKOPGZOQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCOC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of 4-Aminophenol

- A typical method involves the reduction of 4-nitrosophenol derivatives under catalytic hydrogenation conditions.

- For example, 4-nitroso-3-methylphenol can be hydrogenated in the presence of Raney's nickel or palladium carbon catalysts in alcoholic solvents (methanol, ethanol) at controlled temperatures (20–40 °C) and hydrogen pressure (0.5 MPa) to yield 4-amino-3-methylphenol with high purity (>99.3% by HPLC) and yields around 88%.

- The nitrosation step to produce the nitroso intermediate is performed at low temperatures (3–10 °C) using sodium nitrite and hydrochloric acid in aqueous sodium hydroxide solution, ensuring high conversion and selectivity.

Notes on Catalysts and Solvents

- Catalysts such as palladium on carbon, palladium aluminum, or Raney's nickel are effective for hydrogenation.

- Alcoholic solvents, especially ethanol and methanol, are preferred due to their ability to dissolve reactants and facilitate hydrogen transfer.

- Ammonia or organic amines serve as promoters to enhance reduction efficiency.

Synthesis of 3-(4-aminophenoxy)-N-methylpropanamide

The key step involves coupling the 4-aminophenoxy group with the N-methylpropanamide moiety. While direct literature on this exact compound is limited, analogous synthetic methodologies for related compounds provide insight.

Nucleophilic Substitution Approach

- The 4-aminophenol or 4-aminophenoxy intermediate can react with appropriate halo-substituted N-methylpropanamide derivatives (e.g., 2-bromo-2-methylpropanamide) via nucleophilic aromatic substitution or Williamson ether synthesis to form the ether linkage.

- The reaction typically requires a base (e.g., sodium hydroxide or potassium carbonate) to deprotonate the phenol, enhancing nucleophilicity.

- Polar aprotic solvents such as N,N-dimethylformamide or dimethyl sulfoxide facilitate the reaction by stabilizing ionic intermediates.

Amide Bond Formation

- The N-methylpropanamide group can be introduced by amidation of a corresponding acid or acid derivative with methylamine or methylamine equivalents.

- Coupling reagents or activating agents (e.g., carbodiimides) may be employed to improve yields and selectivity.

Representative Experimental Conditions and Data

Purification and Characterization

- Crystallization from ethanol or methanol is commonly used to purify the intermediate and final products.

- Vacuum drying at moderate temperatures (40–50 °C) ensures removal of residual solvents without decomposition.

- HPLC analysis confirms product purity, often exceeding 99% for intermediates like 4-amino-3-methylphenol.

Research Findings and Considerations

- The use of mild hydrogenation conditions with appropriate catalysts and promoters yields high-purity amino phenol intermediates, crucial for subsequent coupling steps.

- Solvent choice and temperature control during nucleophilic substitution strongly affect yield and selectivity.

- The presence of the amino group on the phenoxy ring requires careful control of reaction conditions to avoid side reactions such as over-alkylation or polymerization.

- Literature on related compounds suggests that stepwise synthesis with isolation of intermediates improves overall yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-aminophenoxy)-N-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

3-(4-aminophenoxy)-N-methylpropanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers and advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(4-aminophenoxy)-N-methylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The aminophenoxy group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Substituent Effects on Bioactivity: The 4-aminophenoxy group in the target compound differs from 4-aminophenyl (e.g., 3-(4-aminophenyl)-N-methylpropanamide ) by an ether oxygen, which may improve solubility and hydrogen-bonding interactions compared to direct phenyl attachment. Chloro and methoxy substituents (e.g., 3-Chloro-N-(4-methoxyphenyl)propanamide ) enhance crystallinity and electronic effects, influencing ligand coordination but reducing bioavailability compared to amine groups.

Pharmacological Profiles :

- N-(4-Methoxyphenyl)pentanamide demonstrates the importance of alkane chain length (pentanamide vs. propanamide) in anthelmintic activity, suggesting longer chains may optimize membrane penetration.

- Difluorophenyl derivatives (e.g., ) exhibit specificity for viral targets like HIV-1 capsid proteins, highlighting how electron-withdrawing groups modulate target binding.

Synthetic Routes: Many analogs (e.g., ) are synthesized via refluxing intermediates in chlorobenzene with K₂CO₃, followed by recrystallization. The target compound likely follows similar protocols but requires phenolic coupling steps for the phenoxy group.

Key Research Findings

Crystal Structure Analysis :

- In 3-Chloro-N-(4-methoxyphenyl)propanamide , the C=O bond length (1.2326 Å) and N–H···O hydrogen bonds stabilize the lattice, a feature likely shared with the target compound due to the analogous amide core.

Drug-Likeness: Compounds with 4-methoxyphenyl groups (e.g., ) adhere to Lipinski’s rules, suggesting the target compound’s aminophenoxy group may balance polarity and lipophilicity for oral bioavailability.

Solubility Enhancement :

- Hydrochloride salts (e.g., ) improve aqueous solubility, a strategy applicable to the target compound for in vivo studies.

Biologische Aktivität

3-(4-aminophenoxy)-N-methylpropanamide, a compound with the CAS number 1225702-73-7, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of 3-(4-aminophenoxy)-N-methylpropanamide is characterized by the presence of an aminophenoxy group attached to a N-methylpropanamide moiety. This structural configuration may influence its biological activity by modulating interactions with various biological targets.

| Property | Value |

|---|---|

| IUPAC Name | 3-(4-aminophenoxy)-N-methylpropanamide |

| Molecular Formula | C12H16N2O2 |

| Molecular Weight | 220.27 g/mol |

| CAS Number | 1225702-73-7 |

The biological activity of 3-(4-aminophenoxy)-N-methylpropanamide can be attributed to several mechanisms:

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antioxidant properties, which may contribute to their therapeutic effects against oxidative stress-related diseases .

- Antimicrobial Effects : Research indicates potential antimicrobial activity against various bacterial strains, making it a candidate for further development in treating infections .

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, thereby influencing cellular processes and potentially leading to therapeutic outcomes.

Case Studies and Experimental Data

- Antioxidant Capacity : A study measuring the total antioxidant capacity (TAC) using DPPH and ABTS assays demonstrated that derivatives similar to 3-(4-aminophenoxy)-N-methylpropanamide possess significant antioxidant activity. The results indicated a correlation between structural features and antioxidant efficacy .

- Antimicrobial Activity : In vitro tests were conducted against four bacterial strains, revealing that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics. This suggests that the compound could serve as a lead for developing new antimicrobial agents .

- Biochemical Pathway Interactions : The interaction of 3-(4-aminophenoxy)-N-methylpropanamide with biological targets was assessed through enzyme assays, indicating that it may inhibit key enzymes involved in inflammation and cell proliferation .

Summary of Biological Activities

The following table summarizes the key biological activities associated with 3-(4-aminophenoxy)-N-methylpropanamide:

Q & A

Basic: What are the recommended synthetic routes for 3-(4-aminophenoxy)-N-methylpropanamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Coupling of 4-aminophenol with a protected N-methylpropanamide derivative using a carbodiimide reagent (e.g., EDCI) and HOBt to form the phenoxy linkage .

- Step 2: Deprotection under mild acidic or basic conditions to yield the final compound.

Optimization Strategies: - Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to ensure intermediate purity .

- Control temperature (e.g., 0–25°C) to minimize side reactions like oxidation of the aminophenoxy group .

- Use inert atmospheres (N₂/Ar) to prevent degradation of sensitive intermediates .

Basic: What analytical techniques are most effective for characterizing the purity and structure of 3-(4-aminophenoxy)-N-methylpropanamide?

Methodological Answer:

Advanced: How can researchers investigate the mechanism of action of 3-(4-aminophenoxy)-N-methylpropanamide in biological systems?

Methodological Answer:

- Enzyme Inhibition Assays: Screen against target enzymes (e.g., kinases, proteases) using fluorogenic substrates to quantify IC₅₀ values .

- Cellular Uptake Studies: Use radiolabeled (³H/¹⁴C) compound to track intracellular accumulation via scintillation counting .

- Molecular Docking: Perform in silico simulations (e.g., AutoDock Vina) to predict binding interactions with proteins, focusing on the aminophenoxy group’s role .

- Contradiction Analysis: Compare results across cell lines (e.g., HEK293 vs. HeLa) to identify tissue-specific effects .

Advanced: What strategies are employed to resolve contradictions in reported biological activities of structurally similar propanamide derivatives?

Methodological Answer:

- Meta-Analysis: Aggregate data from PubChem and ChEMBL to identify trends in bioactivity (e.g., logP vs. IC₅₀ correlations) .

- Comparative SAR Studies: Synthesize analogs with systematic substitutions (e.g., NO₂, OMe) on the phenyl ring to isolate structural contributors to activity .

- Assay Standardization: Replicate conflicting studies under identical conditions (pH, temperature, cell density) to isolate variables .

Basic: What are the critical factors influencing the stability of 3-(4-aminophenoxy)-N-methylpropanamide under different storage conditions?

Methodological Answer:

- Temperature: Store at –20°C in amber vials to prevent thermal degradation and photolysis of the aminophenoxy group .

- Solvent Choice: Use anhydrous DMSO or ethanol for long-term storage; avoid aqueous buffers to limit hydrolysis .

- pH Stability: Conduct accelerated stability tests (40°C/75% RH) across pH 3–9 to identify degradation products via LC-MS .

Advanced: How does the electronic nature of substituents on the phenyl ring affect the reactivity and bioactivity of 3-(4-aminophenoxy)-N-methylpropanamide?

Methodological Answer:

- Hammett Studies: Replace the 4-amino group with electron-withdrawing (e.g., NO₂) or donating (e.g., OMe) groups to correlate σ values with reaction rates (e.g., amide bond hydrolysis) .

- Computational Modeling: Use DFT calculations (Gaussian 09) to map substituent effects on the HOMO-LUMO gap and redox potential .

- Bioactivity Impact: Nitro-substituted analogs show enhanced antimicrobial activity but reduced solubility, highlighting a trade-off for drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.